molecular formula C11H15NO B3018059 cis-3-(Benzyloxy)cyclobutanamine CAS No. 905821-36-5

cis-3-(Benzyloxy)cyclobutanamine

Cat. No.: B3018059
CAS No.: 905821-36-5
M. Wt: 177.247
InChI Key: GYSQDBGCDZWPMQ-XYPYZODXSA-N
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Description

cis-3-(Benzyloxy)cyclobutanamine: is an organic compound with the molecular formula C₁₁H₁₅NO and a molecular weight of 177.24 g/mol . This compound features a cyclobutane ring substituted with a benzyloxy group and an amine group in the cis configuration. It is primarily used in research and development settings .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-3-(Benzyloxy)cyclobutanamine typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of alkenes.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and an appropriate leaving group.

Industrial Production Methods: the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification techniques .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

cis-3-(Benzyloxy)cyclobutanamine has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of cis-3-(Benzyloxy)cyclobutanamine involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy group can participate in hydrogen bonding or hydrophobic interactions, while the amine group can form ionic bonds or act as a nucleophile in biochemical reactions. These interactions can modulate the activity of target proteins and influence cellular pathways .

Comparison with Similar Compounds

Uniqueness: cis-3-(Benzyloxy)cyclobutanamine is unique due to its specific configuration and functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

3-phenylmethoxycyclobutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c12-10-6-11(7-10)13-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYSQDBGCDZWPMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1OCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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